

p-Tolyl Chloroformate: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *p*-Tolyl chloroformate

Cat. No.: B7771281

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This guide provides an in-depth technical overview of **p-Tolyl Chloroformate** (also known as 4-methylphenyl chloroformate), a versatile reagent pivotal in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development. This document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for its effective and safe utilization by researchers, chemists, and drug development professionals.

Core Molecular Identity and Physicochemical Profile

p-Tolyl chloroformate is an aryl chloroformate ester. Structurally, it consists of a chloroformyl group (-COCl) attached to the oxygen atom of p-cresol (4-methylphenol). This arrangement renders the carbonyl carbon highly electrophilic, making it an excellent reagent for introducing the p-tolyloxycarbonyl group into various molecules.

The presence of the electron-donating methyl group in the para position of the phenyl ring subtly modulates the reactivity of the chloroformate compared to the unsubstituted phenyl chloroformate. This nuance is critical in complex, multi-step syntheses where fine-tuning reagent reactivity is paramount for achieving high selectivity and yield.

Chemical Structure

The molecular structure of **p-Tolyl Chloroformate** is depicted below. The key reactive site is the carbonyl carbon, which is susceptible to nucleophilic attack.

Caption: Molecular structure of **p-Tolyl Chloroformate**.

Key Physicochemical and Identification Data

The fundamental properties of **p-Tolyl Chloroformate** are summarized in the table below for quick reference. These data are critical for experimental design, safety assessments, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO ₂	[1],[2]
Molecular Weight	170.59 g/mol	[1],[3]
CAS Number	937-62-2	[3]
Appearance	Clear, colorless liquid	[4]
Density	1.188 g/mL at 25 °C	[3]
Boiling Point	99.5 °C at 20 mmHg	[3]
Flash Point	86 °C (186.8 °F) - closed cup	[3]
Refractive Index (n _{20/D})	1.5099	[3]
SMILES String	<chem>Cc1ccc(OC(Cl)=O)cc1</chem>	[3]
InChI Key	XOFZPIYYMJUNRG- UHFFFAOYSA-N	[5]

Synthesis and Core Reactivity

Synthesis of p-Tolyl Chloroformate

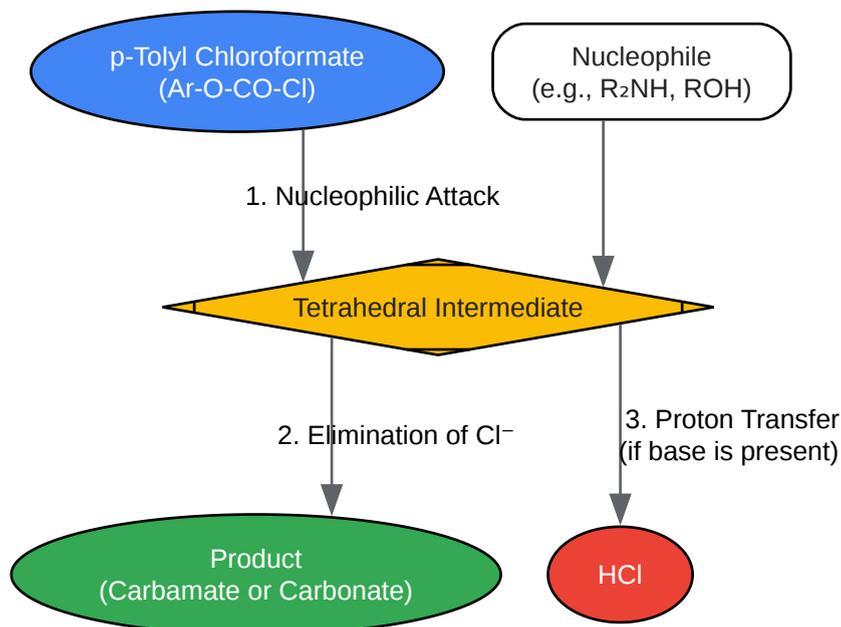
The industrial synthesis of aryl chloroformates like **p-Tolyl Chloroformate** traditionally involves the reaction of the corresponding phenol with phosgene (COCl₂) or a phosgene equivalent such as diphosgene or triphosgene.[6]

Reaction: p-Cresol + COCl₂ → **p-Tolyl Chloroformate** + HCl

This process must be conducted with extreme caution due to the high toxicity of phosgene.[7] The reaction is typically performed in an inert solvent, and a base may be used to scavenge the HCl byproduct. More modern approaches focus on "photo-on-demand" synthesis, where chloroform is photochemically converted to phosgene in situ, minimizing the risks associated with storing and handling bulk phosgene.

Fundamental Reactivity: Nucleophilic Acyl Substitution

The utility of **p-Tolyl Chloroformate** stems from its reactivity as an acylating agent in nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This core reactivity is the foundation for its application in forming stable carbamate and carbonate linkages.



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Caption: General mechanism for nucleophilic acyl substitution.

- Reaction with Amines: Primary and secondary amines react readily with **p-Tolyl Chloroformate** to form stable N-substituted carbamates. This is arguably its most significant application in drug development.[1]

- **Reaction with Alcohols:** Alcohols react to form carbonates. This can be used to create prodrugs of alcohols or phenols.
- **Hydrolysis:** The reagent is sensitive to moisture and will hydrolyze in the presence of water to form p-cresol, carbon dioxide, and hydrochloric acid. This necessitates handling under anhydrous conditions.

Applications in Drug Development and Synthesis

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its high stability and its ability to act as a bioisostere for amide bonds.[1][8] **p-Tolyl Chloroformate** serves as a key reagent for installing the p-tolyloxycarbonyl moiety, which can function either as a stable component of a final active pharmaceutical ingredient (API) or as a protecting group for amines during a synthetic sequence.[8]

Carbamate Formation in APIs

Many therapeutic agents contain a carbamate group that is integral to their pharmacophore, responsible for binding to biological targets.[8] For example, acetylcholinesterase inhibitors like Rivastigmine feature a carbamate moiety essential for their mechanism of action.[2] While specific syntheses of Rivastigmine often employ N,N-disubstituted carbamoyl chlorides, the fundamental reaction principle involves forming a carbamate by reacting a phenol with an activated carbonyl species.[2] Reagents like **p-Tolyl Chloroformate** are ideal for analogous transformations where an aryl carbamate is desired.

Amine Protection in Multi-Step Synthesis

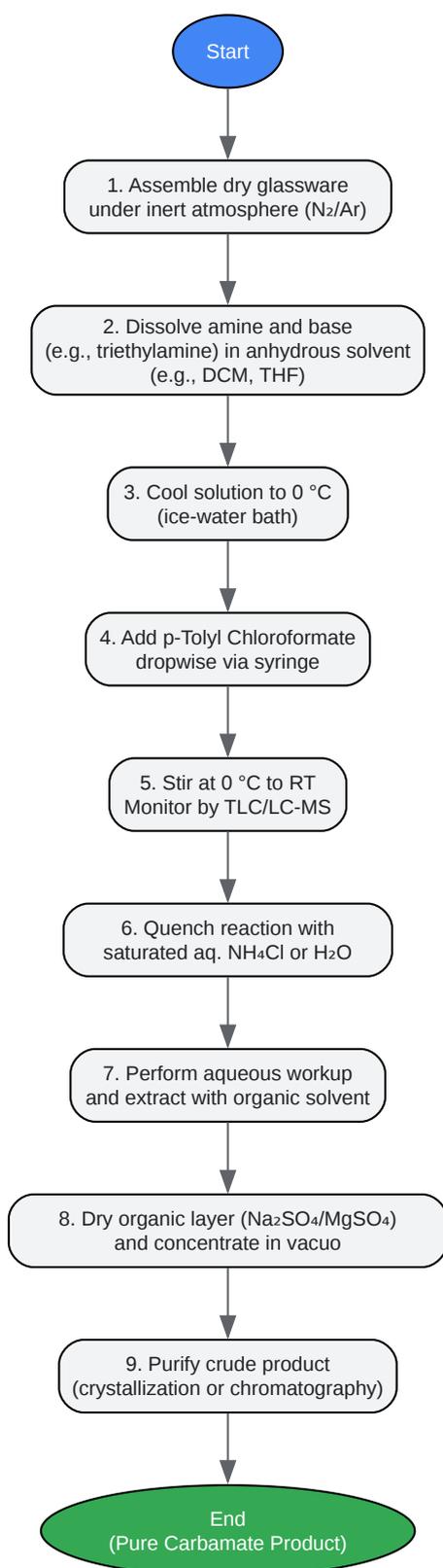
In the synthesis of complex molecules like peptides or alkaloids, it is often necessary to temporarily block the nucleophilicity of an amine group to prevent unwanted side reactions. Carbamates are among the most widely used amine protecting groups.[9] The p-tolyloxycarbonyl group can be installed using **p-Tolyl Chloroformate** and later removed under specific conditions, allowing the synthesis to proceed selectively. The choice between different chloroformates (e.g., benzyl, t-butyl, p-tolyl) allows chemists to devise orthogonal protection strategies, where one protecting group can be removed without affecting others.[9]

Experimental Protocol: General Synthesis of an Aryl Carbamate

This protocol provides a self-validating, step-by-step methodology for the synthesis of a carbamate from a primary or secondary amine using **p-Tolyl Chloroformate**.

Causality and Trustworthiness: Each step is designed to ensure safety, maximize yield, and guarantee purity. The use of an inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive chloroformate.^[3] The inclusion of a non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. The workup procedure is designed to efficiently remove byproducts and unreacted starting materials.

Workflow Diagram



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Caption: Experimental workflow for carbamate synthesis.

Step-by-Step Methodology

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amine substrate (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (1.1-1.2 equiv.), to the solution.
- Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
- Reagent Addition: Add **p-Tolyl Chloroformate** (1.05 equiv.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cold amine solution over 10-15 minutes. Maintain the internal temperature below 5 °C.
- Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Quenching: Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution or water.
- Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 2 x 25 mL of DCM).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure carbamate.^[10]

Safety, Handling, and Storage

p-Tolyl Chloroformate is a hazardous chemical that requires strict safety protocols. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin

burns and eye damage.[3][11]

- Signal Word: Danger[3]
- GHS Hazard Codes: H301, H311, H331, H314[3]
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a full face shield.[3]
- Handling: Use only under an inert atmosphere (nitrogen or argon) as the compound is moisture-sensitive.[12] Avoid inhalation of vapors. Ensure all equipment is properly grounded to prevent static discharge.[7]
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, typically at refrigerator temperatures (2-8°C).[3] Store away from incompatible materials such as strong oxidizing agents, alkalis, alcohols, and amines.[7]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched by adding it to a stirred solution of sodium carbonate.

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